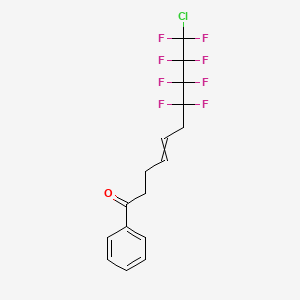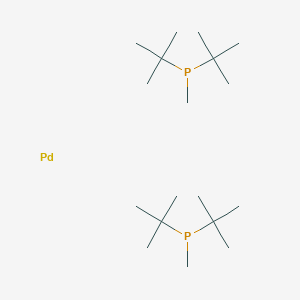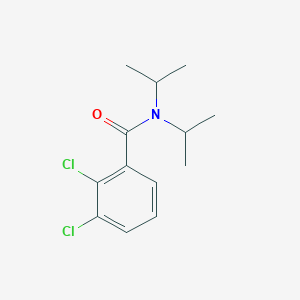
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is an organic compound that belongs to the class of benzotriazines. Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring. The presence of a fluorine atom and an oxo group in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluoroaniline with cyanogen bromide to form 2-fluoro-1,2,4-benzotriazine. This intermediate is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxo or hydroxyl groups, while substitution reactions can introduce a variety of functional groups, such as amino or thiol groups.
Scientific Research Applications
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxo group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
8-Fluoro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can be compared with other similar compounds, such as:
2-Fluoro-1,2,4-benzotriazine: Lacks the oxo group, resulting in different chemical properties and reactivity.
8-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: The chlorine atom can influence the compound’s reactivity and interactions differently compared to the fluorine atom.
1,2,4-Benzotriazin-3-amine: Lacks both the fluorine and oxo groups, resulting in significantly different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications.
Properties
CAS No. |
196403-27-7 |
|---|---|
Molecular Formula |
C7H5FN4O |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
8-fluoro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C7H5FN4O/c8-4-2-1-3-5-6(4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11) |
InChI Key |
AEJCIHNFZCIYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)[N+](=NC(=N2)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)





![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
